molecular formula C21H21ClN2O2S B2993829 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide CAS No. 895779-14-3

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2993829
CAS No.: 895779-14-3
M. Wt: 400.92
InChI Key: QDZMUYXSFWPIPL-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 90-93°C, a density of 1.215, and solubility in DMSO and ethanol . It is a solid and off-white in color .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhang et al. (2020) highlights a highly efficient and green protocol for synthesizing 2,4-diphenyl thiazole analogs, which are important organic intermediates with multiple biological properties. This method involves fewer reaction steps and milder conditions compared to traditional methods (Zhang et al., 2020).

Pharmaceutical Co-crystals

  • Research by Aitipamula et al. (2012) on pharmaceutical cocrystals of ethenzamide (a compound structurally related to the chemical ) revealed that cocrystals can have enhanced solubility and dissolution rates compared to the parent drug. This indicates the potential of using similar chemical structures in developing better drug formulations (Aitipamula et al., 2012).

Anticonvulsant Properties

  • Colabufo et al. (2001) utilized a compound structurally similar to "N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide" as a probe for determining the dopamine D(4) receptor density in rat striatum, indicating potential applications in neurological research (Colabufo et al., 2001).

Quality Control and Analytical Methods

  • A study by Sych et al. (2018) on the development of quality control methods for potential anticonvulsants among derivatives of 1,3,4-thiadiazole (a structural component similar to the chemical ) underlines the importance of reliable analytical techniques in the standardization and evaluation of new medicinal substances (Sych et al., 2018).

Antimicrobial Activities

  • Research by Faizi et al. (2017) into 4-thiazolidinone derivatives, structurally related to "this compound", showed considerable anticonvulsant activity in tests, with some compounds also demonstrating sedative-hypnotic activity without impairing learning and memory. This suggests potential applications in developing new therapeutic agents (Faizi et al., 2017).

Safety and Hazards

The safety data sheet for “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” indicates that it has a GHS07 signal word, which means it is a warning. The hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14(2)26-19-9-5-15(6-10-19)20(25)23-12-11-18-13-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZMUYXSFWPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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